Acetaminophen-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

What is Paracetamol-d4?

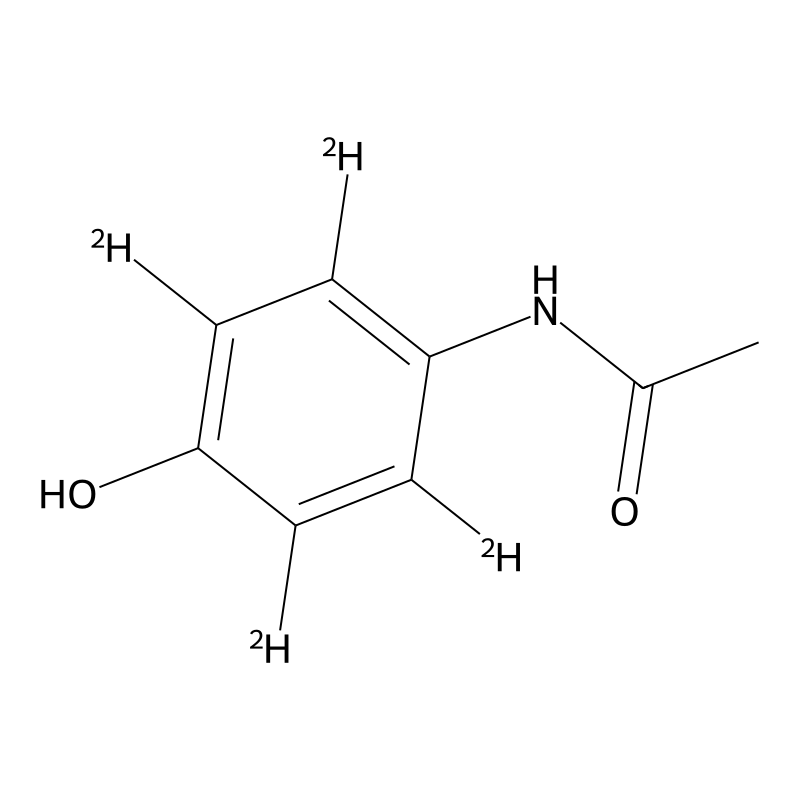

Paracetamol-d4, also known as Acetaminophen-d4, is a molecule derived from Paracetamol (also known as Acetaminophen) by replacing four hydrogen atoms with deuterium atoms. Deuterium is a stable isotope of hydrogen, meaning it has one neutron in its nucleus compared to the usual zero neutrons in a regular hydrogen atom.

Applications in Research

Paracetamol-d4 has several applications in scientific research, primarily due to its close resemblance to Paracetamol while offering distinct advantages:

Internal Standard in Analytical Techniques

Paracetamol-d4 is commonly used as an internal standard in analytical techniques like mass spectrometry and chromatography []. These techniques measure the abundance of molecules in a sample. The addition of a known amount of Paracetamol-d4 allows for accurate quantification of Paracetamol in the sample by comparing the signal intensities of both molecules.

Metabolic Studies

Paracetamol-d4 can be used to trace the metabolic pathway of Paracetamol in the body. By administering Paracetamol-d4 to a biological system and then analyzing the resulting metabolites, researchers can gain insights into how the body breaks down and eliminates the drug [].

Investigation of Drug Interactions

Paracetamol-d4 can be employed to investigate potential interactions between Paracetamol and other drugs. By administering both Paracetamol-d4 and the other drug of interest, researchers can assess if the presence of one drug affects the metabolism or elimination of the other [].

Importance of Paracetamol-d4 Research

Research utilizing Paracetamol-d4 contributes to advancements in various fields:

- Pharmacology: Studying Paracetamol metabolism helps understand its effectiveness and potential side effects, leading to improved drug development and usage guidelines.

- Toxicology: Research using Paracetamol-d4 can aid in understanding the mechanisms of drug toxicity and developing safer medications.

- Analytical Chemistry: The applications of Paracetamol-d4 demonstrate the valuable role of isotope-labeled molecules in quantitative analysis and research across various scientific disciplines.

Acetaminophen-d4, also known as 4′-hydroxyacetanilide-2′, 3′, 5′, 6′-d4, is a deuterated form of acetaminophen. Its molecular formula is C₈H₉D₄N₁O₂, with a molecular weight of approximately 170.23 g/mol. The compound is primarily utilized as an internal standard in analytical chemistry for quantifying acetaminophen in biological samples using techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry. The deuteration enhances the sensitivity and accuracy of these measurements by providing a distinct mass signature compared to the non-deuterated form .

- Oxidation: Acetaminophen-d4 can be oxidized to form N-acetyl-p-benzoquinone imine, which is a reactive metabolite associated with toxicity.

- Hydrolysis: The compound can undergo hydrolysis to yield p-aminophenol and acetic acid under acidic or basic conditions.

- Acylation: Acetaminophen-d4 can react with acyl chlorides to form various acetanilide derivatives.

These reactions are essential for understanding the metabolic pathways and potential toxicological effects of acetaminophen derivatives .

Acetaminophen-d4 exhibits biological activity similar to that of standard acetaminophen. It functions primarily as an analgesic and antipyretic agent. The compound works by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced synthesis of prostaglandins, which are mediators of pain and fever. Studies indicate that deuterated compounds may exhibit altered pharmacokinetics, potentially enhancing their therapeutic profiles or reducing side effects .

The synthesis of Acetaminophen-d4 involves several methods:

- Proton Exchange Method: This method utilizes p-aminophenol in a deuterated solvent under acidic conditions, allowing for the exchange of hydrogen atoms with deuterium. For instance, p-aminophenol can be treated with deuterated hydrochloric acid at elevated temperatures to facilitate this exchange .

- Direct Synthesis: Another approach involves the direct acylation of deuterated aniline derivatives with acetic anhydride or acetyl chloride under controlled conditions to yield Acetaminophen-d4.

Both methods emphasize the importance of controlling reaction conditions to achieve high yields and purity.

Acetaminophen-d4 is primarily used in:

- Analytical Chemistry: As an internal standard for quantifying acetaminophen levels in biological fluids, aiding in pharmacokinetic studies.

- Research: In studies investigating the metabolism and toxicity of acetaminophen and its derivatives.

- Clinical Studies: To monitor drug levels in patients receiving acetaminophen therapy, ensuring effective dosing while minimizing adverse effects .

Research on Acetaminophen-d4 has highlighted its interactions with various biological systems. Notably:

- Drug Interactions: Acetaminophen can interact with other medications metabolized by the liver, affecting their efficacy and safety profiles.

- Metabolic Pathways: Studies have shown that the presence of deuterium may influence metabolic pathways, potentially altering the formation of toxic metabolites .

Understanding these interactions is crucial for optimizing therapeutic regimens involving acetaminophen.

Acetaminophen-d4 shares similarities with several compounds, particularly those involved in pain relief and fever reduction. Below are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Acetaminophen | C₈H₉NO₂ | Standard analgesic and antipyretic |

| Paracetamol-d3 | C₈H₉D₃NO₂ | Deuterated version used for similar analytical purposes |

| N-acetyl-p-aminophenol | C₈H₉NO₂ | Metabolite of acetaminophen with distinct properties |

| Phenacetin | C₁₀H₁₃NO₂ | Analgesic that has been largely replaced by acetaminophen |

Uniqueness

Acetaminophen-d4's uniqueness lies in its isotopic labeling, which provides distinct advantages in analytical chemistry applications while retaining the pharmacological properties of standard acetaminophen. This isotopic substitution can enhance detection sensitivity and improve quantification accuracy in complex biological matrices .

Two-Step Deuteration Approaches: Nitrobenzene-d4 Precursor Pathways

The synthesis of acetaminophen-d4 through two-step deuteration approaches represents one of the most widely adopted methodologies in pharmaceutical isotope labeling [7]. The most established route involves the utilization of nitrobenzene-d5 as the starting material, which undergoes selective reduction followed by acetylation to yield the target compound [7]. This synthetic pathway achieves an overall yield of approximately 40% across both reaction steps [7].

The initial step involves the catalytic hydrogenation of nitrobenzene-d4 to produce 4-aminophenol-d4 as an intermediate compound [8]. This reduction process typically employs heterogeneous catalysts under controlled temperature and pressure conditions [8]. The reaction conditions must be carefully optimized to prevent over-reduction while maintaining high selectivity for the desired aromatic amine product [8].

Advanced deuteration methodologies have emerged that utilize tungsten-complexed systems for precision deuteration [9]. These approaches allow for the stepwise treatment of aromatic compounds with deuteride and deuteron sources, enabling the preparation of isotopomers with specific deuterium substitution patterns [9]. The methodology demonstrates exceptional regio- and stereoselective control, producing deuterated compounds with isotopic purities exceeding 97% [9].

Contemporary research has explored electrochemical deuteration systems that operate under ambient conditions without requiring high-pressure deuterium gas [19]. These membrane-type reactors utilize proton-conducting membranes with attached electrodes, where deuterium incorporation occurs through electrochemical oxidation of heavy water and subsequent reduction at the cathode [19]. The process achieves deuteration efficiencies ranging from 80-99% with yields between 80-98% [19].

| Deuteration Method | Starting Material | Reaction Conditions | Deuteration Efficiency | Overall Yield |

|---|---|---|---|---|

| Nitrobenzene-d5 Reduction | Nitrobenzene-d5 | Catalytic Hydrogenation | 95-98% | 40% |

| Tungsten-Complexed System | Pyridinium Salt | Stepwise H⁻/D⁻ Treatment | >97% | 85-90% |

| Electrochemical Method | Aromatic Substrate | Ambient Pressure, Room Temperature | 80-99% | 80-98% |

Acetylation Protocols for 4-Aminophenol-d4 Derivatives

The acetylation of 4-aminophenol-d4 represents the final step in acetaminophen-d4 synthesis and requires careful optimization to maintain deuterium incorporation while achieving high conversion efficiency . The most commonly employed acetylating agent is acetic anhydride, which forms an amide bond with the amine functionality while preserving the deuterated aromatic ring structure .

Reaction conditions for the acetylation step typically involve heating the 4-aminophenol-d4 substrate with acetic anhydride in deuterated solvents such as deuterated dimethyl sulfoxide or deuterated ethanol . The reaction mixture requires heating to facilitate amide bond formation, with temperatures ranging from 90-120°C depending on the specific protocol employed [3] [15].

Industrial-scale acetylation protocols have been developed that eliminate the need for organic solvents through mechanochemical processes [15]. These solvent-free methodologies utilize high-energy milling systems that enable the synthesis of acetaminophen derivatives through mechanical force alone [15]. The mechanochemical approach achieves yields of 89% compared to 74% for conventional solvent-based reactions, while reducing process time from 60 minutes to 30 minutes [15].

Continuous flow synthesis protocols have been established for the multistep production of acetaminophen derivatives [16]. These systems enable the in situ generation and immediate consumption of unstable intermediates, avoiding the challenges associated with storage and handling of 4-aminophenol derivatives [16]. The continuous process achieves residence times as short as 0.95 minutes while maintaining yields exceeding 85% for the combined hydrogenation and acetylation steps [32].

Optimization studies for acetylation reactions demonstrate that acetic anhydride equivalents represent the most critical parameter affecting reaction yield [32]. Optimal conditions typically require acetic anhydride equivalents greater than 2.0 to compensate for side reactions with trace water content in the reaction medium [32]. Temperature optimization reveals that yields exceeding 97% can be achieved at temperatures around 100°C with appropriate residence times [32].

Industrial-Scale Synthesis: Purification and Quality Control Challenges

Industrial-scale production of acetaminophen-d4 presents significant challenges in maintaining isotopic purity while achieving economically viable yields [17]. Quality control protocols must address both chemical purity and isotopic composition to meet pharmaceutical standards for deuterated compounds [17]. High-performance liquid chromatography coupled with mass spectrometry represents the primary analytical method for quantitative determination of acetaminophen-d4 purity [17].

Purification methodologies typically involve recrystallization techniques followed by chromatographic separation to remove isotopic impurities . The crude product requires careful handling to prevent deuterium exchange with atmospheric moisture, necessitating anhydrous conditions throughout the purification process . Industrial protocols often incorporate sodium dithionite treatment to remove colored impurities and improve product quality [3].

Mass spectrometric analysis of acetaminophen-d4 utilizes multiple reaction monitoring with transitions at mass-to-charge ratios of 156.1 → 114.1 for the deuterated compound compared to 152.1 → 110.1 for the non-deuterated analog [2] [27]. The analytical methods achieve limits of detection as low as 0.00002 milligrams per milliliter with linear calibration ranges spanning four orders of magnitude [17].

Quality control parameters for pharmaceutical-grade acetaminophen-d4 include isotopic purity assessment, chemical purity determination, and residual solvent analysis [17]. Acceptance criteria typically require isotopic purity exceeding 98% with chemical purity above 99% [17]. Stability studies demonstrate that properly stored acetaminophen-d4 maintains its isotopic composition for extended periods under appropriate storage conditions [27].

| Quality Parameter | Specification | Analytical Method | Detection Limit |

|---|---|---|---|

| Isotopic Purity | ≥98% | Mass Spectrometry | 0.1% |

| Chemical Purity | ≥99% | High-Performance Liquid Chromatography | 0.01% |

| Residual Solvents | <50 ppm | Gas Chromatography | 1 ppm |

| Water Content | <0.5% | Karl Fischer Titration | 0.01% |

Cleaning validation protocols for equipment used in acetaminophen-d4 production require specialized analytical methods capable of detecting trace residues [17]. Swab sampling procedures achieve recovery rates of 95.07% from stainless steel surfaces using 96% ethanol as the extraction solvent [17]. The calculated acceptance limits for cleaning validation range from 4.606 milligrams per milliliter for rinse samples to 17.984 milligrams per milliliter for swab samples [17].

Comparative Analysis of Deuteration Efficiency Across Synthetic Routes

Comparative evaluation of different synthetic routes for acetaminophen-d4 production reveals significant variations in deuteration efficiency, overall yield, and process economics [21] [25]. The kinetic isotope effect plays a crucial role in determining the success of various deuteration strategies, with carbon-deuterium bond strength influencing reaction rates and metabolic stability [23] [24].

Direct comparison studies between conventional batch processes and continuous flow methodologies demonstrate superior performance for flow-based systems [32]. Telescoped optimization approaches requiring only 12 experiments achieve yields of 85% for combined reaction steps, compared to 20 experiments needed for traditional one-step-at-a-time optimization [32]. The efficiency gains result from better control of reaction parameters and elimination of intermediate isolation steps [32].

Deuteration efficiency measurements across different synthetic routes reveal that electrochemical methods achieve the highest incorporation rates, with deuterium content ranging from 80-99% [19]. Traditional chemical reduction approaches typically achieve 95-98% deuteration efficiency but require more complex reaction conditions and longer processing times [7]. Mechanochemical methods offer intermediate efficiency levels while providing advantages in terms of environmental impact and process simplicity [15].

Process intensification studies demonstrate that continuous synthesis approaches offer substantial improvements in space-time yield compared to batch processes [33]. Modern scale-up methodologies utilize advanced process control and simulation software to optimize reaction conditions before large-scale implementation [33]. The application of Quality by Design principles enables right-first-time operation at manufacturing scale, reducing development timelines and associated costs [34].

| Synthetic Route | Deuteration Efficiency | Overall Yield | Process Time | Relative Cost |

|---|---|---|---|---|

| Nitrobenzene-d5 Reduction | 95-98% | 40% | 6-8 hours | High |

| Electrochemical Method | 80-99% | 80-98% | 2-4 hours | Medium |

| Mechanochemical Process | 85-92% | 89% | 0.5 hours | Low |

| Continuous Flow Synthesis | 90-95% | 85% | 1-2 hours | Medium |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Tag

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant